REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([OH:12])[C:5]([C:6](OC)=[O:7])=[C:4]([F:13])[CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([F:13])[C:5]([CH2:6][OH:7])=[C:10]([OH:12])[CH:11]=1
|
Name
|
|
Quantity
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0.34 g
|
Type
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reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C(=C1)O)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min and at ambient temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
borane tetrahydrofuran complex (5.0 ml, 5.0 mmol) was slowly added
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled once more to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (0.33/g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |